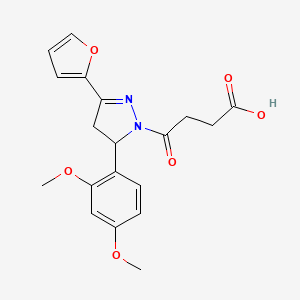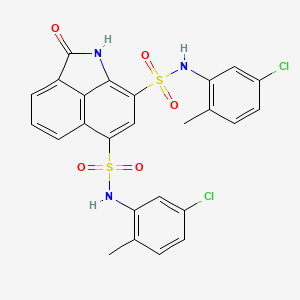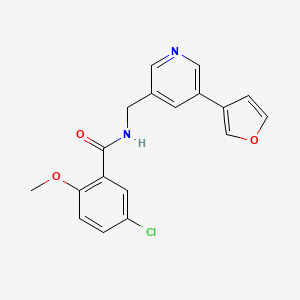
4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the pyrazole ring, furan ring, and carboxylic acid group. For example, the carboxylic acid group could participate in acid-base reactions, while the pyrazole and furan rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group could make the compound acidic, while the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid play a crucial role in the development of novel therapeutic agents. For instance, the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides through intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride demonstrates the potential for creating compounds with analgesic activities (Igidov et al., 2022). Such synthetic pathways offer insights into harnessing the structural properties of these compounds for pharmacological applications.
Structural Analysis and Molecular Interactions
The structural peculiarities of derivatives of 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been elucidated through various analytical techniques. For example, the study of stereochemical configurations and the inability of certain derivatives to undergo transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via a thermal intramolecular Diels–Alder reaction highlights the importance of structural analysis in predicting chemical behavior and reactivity (Borisova et al., 2016). Such analyses are instrumental in the rational design of molecules with desired biological activities.
Biological Activity and Pharmacological Potential
The exploration of biological activities of compounds structurally related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid reveals their potential as pharmacological agents. Studies have demonstrated various biological activities, including anti-inflammatory and analgesic effects, highlighting the therapeutic potential of these compounds (Rubtsov et al., 2002). Such findings underscore the importance of chemical synthesis and modification in the development of new drugs.
Antioxidant Properties
Research into the antioxidant properties of pyrazole derivatives related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has provided valuable insights into their potential use as antioxidant agents. The synthesis and evaluation of novel chalcone derivatives incorporating a furan nucleus have demonstrated significant antioxidant activity, indicating their utility in combating oxidative stress-related diseases (Prabakaran et al., 2021). This highlights the relevance of these compounds in the development of antioxidant therapies.
Propiedades
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-25-12-5-6-13(17(10-12)26-2)15-11-14(16-4-3-9-27-16)20-21(15)18(22)7-8-19(23)24/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXVILVVXLLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)


![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)

![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)
![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

